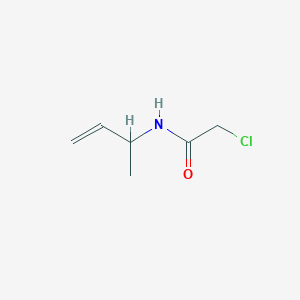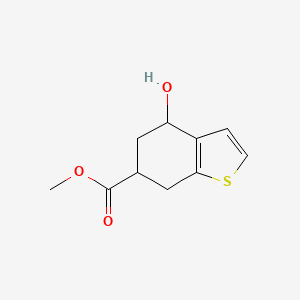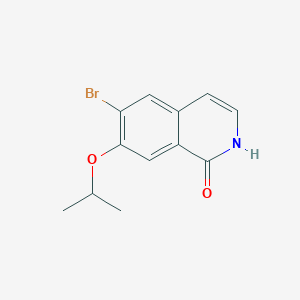
1H-Pyrazole-4-carboxylic acid, 3,5-dibromo-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-4-carboxylic acid, 3,5-dibromo-1-methyl- is a heterocyclic compound featuring a pyrazole ring substituted with carboxylic acid, two bromine atoms at positions 3 and 5, and a methyl group at position 1
Vorbereitungsmethoden
The synthesis of 1H-Pyrazole-4-carboxylic acid, 3,5-dibromo-1-methyl- typically involves several steps:
Starting Materials: The synthesis begins with pyrazole and appropriate brominated precursors.
Bromination: The pyrazole ring is brominated at positions 3 and 5 using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Methylation: The methyl group is introduced at position 1 using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and cost-effective reagents .
Analyse Chemischer Reaktionen
1H-Pyrazole-4-carboxylic acid, 3,5-dibromo-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The bromine atoms at positions 3 and 5 can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, thiols, and amines.
Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.
These reactions are typically carried out under specific conditions to achieve the desired products with high selectivity and yield .
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-4-carboxylic acid, 3,5-dibromo-1-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties
Wirkmechanismus
The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 3,5-dibromo-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazole-4-carboxylic acid, 3,5-dibromo-1-methyl- can be compared with other similar compounds, such as:
1H-Pyrazole-4-carboxylic acid: Lacks the bromine and methyl substitutions, resulting in different chemical and biological properties.
3,5-Dibromo-1H-pyrazole-4-carboxylic acid: Similar structure but without the methyl group, affecting its reactivity and applications.
1-Methyl-1H-pyrazole-4-carboxylic acid:
These comparisons highlight the unique features of 1H-Pyrazole-4-carboxylic acid, 3,5-dibromo-1-methyl- and its potential advantages in various applications.
Eigenschaften
CAS-Nummer |
134589-57-4 |
|---|---|
Molekularformel |
C5H4Br2N2O2 |
Molekulargewicht |
283.91 g/mol |
IUPAC-Name |
3,5-dibromo-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C5H4Br2N2O2/c1-9-4(7)2(5(10)11)3(6)8-9/h1H3,(H,10,11) |
InChI-Schlüssel |
JCVPCOAGTBOURN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C(=N1)Br)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 2-[4-chloro-2-[2-[3-(methylsulfonylmethyl)phenyl]ethynyl]phenoxy]acetate](/img/structure/B13899700.png)

![tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride](/img/structure/B13899716.png)

![3-chloro-6-(trifluoromethyl)-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine](/img/structure/B13899724.png)
![Tert-butyl 3-{[(trifluoromethyl)sulfonyl]oxy}-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B13899730.png)






